5,6-Dimethyluridine

Description

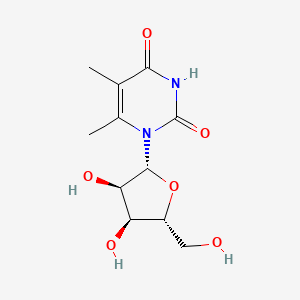

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O6 |

|---|---|

Molecular Weight |

272.25 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H16N2O6/c1-4-5(2)13(11(18)12-9(4)17)10-8(16)7(15)6(3-14)19-10/h6-8,10,14-16H,3H2,1-2H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 |

InChI Key |

CUJCOVAXFZKIAJ-FDDDBJFASA-N |

Isomeric SMILES |

CC1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C |

Canonical SMILES |

CC1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C |

Synonyms |

5,6-dimethyluridine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dimethyluridine: Structure, Properties, and Applications

Introduction: The Significance of Modified Nucleosides in Modern Research

In the intricate world of molecular biology and drug development, nucleosides serve as the fundamental building blocks of nucleic acids. Beyond the canonical purines and pyrimidines, a vast array of modified nucleosides exists, each with unique structural and functional characteristics. These modifications are not mere chemical curiosities; they are pivotal in regulating gene expression, fine-tuning the structure and function of RNA, and offering novel therapeutic avenues. This guide focuses on a specific, chemically modified pyrimidine nucleoside: 5,6-dimethyluridine. While less ubiquitous than its 5-methyluridine counterpart, the dimethylated form presents a unique steric and electronic profile, making it a valuable tool for researchers in nucleic acid chemistry, structural biology, and pharmacology. This document aims to provide a comprehensive technical overview of 5,6-dimethyluridine, consolidating available information on its chemical structure, physicochemical properties, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties of 5,6-Dimethyluridine

5,6-Dimethyluridine is a synthetic derivative of the naturally occurring nucleoside, uridine. Its defining feature is the presence of two methyl groups at the 5 and 6 positions of the uracil base. This modification significantly alters the local chemical environment of the nucleobase compared to uridine and 5-methyluridine.

1.1. Core Chemical Identity

The fundamental structural details of 5,6-dimethyluridine are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylpyrimidine-2,4-dione | [1] |

| Molecular Formula | C11H16N2O6 | [1] |

| Molecular Weight | 272.25 g/mol | [1] |

| Canonical SMILES | CC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C | |

| InChI Key | InChI=1S/C11H16N2O6/c1-4-5(2)13(11(18)12-9(4)17)10-8(16)7(15)6(3-14)19-10/h6-8,10,14-16H,3H2,1-2H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 | [1] |

1.2. Physicochemical Properties: A Comparative Perspective

Detailed experimental data on the physicochemical properties of 5,6-dimethyluridine, such as melting point and solubility, are not extensively documented in publicly available literature. However, we can infer some of its likely characteristics by comparing it with its close analogs, 5-methyluridine and uridine.

| Property | 5,6-Dimethyluridine | 5-Methyluridine | Uridine |

| Melting Point (°C) | Data not available | 183-187 | 163-167 |

| Solubility | Data not available | Soluble in DMSO (~10 mg/mL) and DMF (~16 mg/mL); sparingly soluble in water and methanol. | Soluble in water (50 mg/mL), DMSO, and methanol. |

| UV λmax (nm) | Data not available | 267 (at pH 7) | 262 (at pH 7) |

The addition of the second methyl group at the 6-position in 5,6-dimethyluridine is expected to increase its lipophilicity compared to 5-methyluridine, potentially leading to lower aqueous solubility. The melting point may also be altered due to changes in crystal packing induced by the additional methyl group.

Synthesis and Purification of 5,6-Dimethyluridine

While specific, detailed protocols for the synthesis of 5,6-dimethyluridine are not widely published, its preparation would likely follow established methodologies for nucleoside modification. A plausible synthetic route would involve the glycosylation of 5,6-dimethyluracil with a protected ribose derivative, followed by deprotection.

2.1. Conceptual Synthetic Workflow

A generalized workflow for the synthesis of modified pyrimidine nucleosides is depicted below. The key challenge in synthesizing 5,6-dimethyluridine lies in the preparation of the 5,6-dimethyluracil base and its subsequent efficient coupling to the ribose sugar.

Caption: Conceptual workflow for the synthesis of 5,6-dimethyluridine.

2.2. Purification and Characterization

Purification of the final product would typically be achieved through column chromatography on silica gel. The identity and purity of synthesized 5,6-dimethyluridine would then be confirmed using a suite of analytical techniques.

Analytical Characterization

A combination of spectroscopic and chromatographic methods is essential for the unambiguous identification and purity assessment of 5,6-dimethyluridine.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of 5,6-dimethyluridine is expected to show distinct signals for the protons of the ribose sugar moiety and the two methyl groups on the uracil base. The absence of a proton at the 6-position of the uracil ring, which is present in uridine and 5-methyluridine, would be a key distinguishing feature.

-

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. Characteristic chemical shifts would be observed for the carbons of the ribose unit and the pyrimidine ring, including the two methyl carbons.

3.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition of 5,6-dimethyluridine. The fragmentation pattern in tandem MS (MS/MS) would likely involve the characteristic cleavage of the glycosidic bond between the ribose sugar and the 5,6-dimethyluracil base.

3.3. UV-Vis Spectroscopy

3.4. High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of 5,6-dimethyluridine and for its quantification in various matrices. A reversed-phase HPLC method would be the standard approach, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Biological Role and Applications in Research and Development

The primary utility of 5,6-dimethyluridine lies in its application as a research tool to probe the structure-function relationships of nucleic acids.

4.1. Probing Nucleic Acid Structure and Stability

The methylation of the uracil base at the 5 and 6 positions introduces steric bulk and alters the electronic properties of the nucleobase. By incorporating 5,6-dimethyluridine into synthetic RNA or DNA oligonucleotides, researchers can investigate the impact of these modifications on:

-

Duplex Stability: The additional methyl groups can influence the thermodynamics of base pairing and stacking interactions.

-

RNA Tertiary Structure: The steric hindrance from the dimethylated base can affect the folding of RNA into complex three-dimensional structures.

-

Protein-Nucleic Acid Interactions: The modified base can either enhance or disrupt the binding of proteins that recognize specific nucleic acid sequences.

4.2. Oligonucleotide Synthesis and Therapeutic Development

5,6-Dimethyluridine can be used as a building block in the chemical synthesis of modified oligonucleotides for therapeutic applications, such as antisense oligonucleotides or siRNAs.[1] The introduction of such modifications can enhance the nuclease resistance and improve the pharmacokinetic properties of these therapeutic agents.

Caption: Key application areas of 5,6-dimethyluridine.

4.3. Analytical Standard

Due to its unique mass and structure, 5,6-dimethyluridine can serve as an internal or external standard in mass spectrometry-based analytical methods for the detection and quantification of modified nucleosides in biological samples.[1]

Future Perspectives and Conclusion

5,6-Dimethyluridine represents a valuable, albeit understudied, modified nucleoside. While detailed experimental data remains sparse, its potential applications in elucidating the complex roles of nucleoside modifications in biological systems are clear. Future research efforts should focus on:

-

Detailed Physicochemical Characterization: Publicly documenting experimental data on its solubility, stability, and spectroscopic properties.

-

Elucidation of Biological Effects: Investigating the specific consequences of incorporating 5,6-dimethyluridine into various RNA species and its effects on cellular processes.

-

Development of Novel Therapeutics: Exploring its use in the design of next-generation oligonucleotide-based drugs with enhanced properties.

References

Sources

The Synthetic Conformational Switch: Biological Significance of 5,6-Dimethyluridine (m⁵m⁶U) in tRNA Probing

[1]

Executive Summary & Nomenclature Clarification

In the high-precision field of RNA structural biology, 5,6-dimethyluridine (m⁵m⁶U) occupies a unique niche.[1][2] Unlike the ubiquitous natural modifications such as 5-methyluridine (m⁵U, ribothymidine) or 5,2'-O-dimethyluridine (m⁵Um), m⁵m⁶U is a non-natural, synthetic nucleoside analog .[1]

Its "biological significance" lies not in its endogenous regulation, but in its power as a steric probe .[1] By introducing a methyl group at the C6 position of the uracil base, m⁵m⁶U introduces severe steric hindrance that forces the nucleoside into the syn conformation about the glycosidic bond.[1][2] This property makes it an invaluable tool for "atomic mutagenesis"—allowing researchers to interrogate the conformational plasticity of the ribosome's decoding center and the active sites of RNA-modifying enzymes.[1]

CRITICAL NOMENCLATURE ALERT: Researchers often confuse similar abbreviations. Ensure your target molecule is identified correctly:

m⁵m⁶U (5,6-dimethyluridine): Synthetic.[1][3] Forces syn conformation.[2] Used for structural probing. [1] * m⁵Um (5,2'-O-dimethyluridine): Natural.[1][4] Found in the anticodon loop (position 34/39).[1] Regulates codon fidelity.

D (5,6-dihydrouridine): Natural.[1][4][5] Found in the D-loop.[1] Promotes flexibility.

Chemical Physics: The "Syn" Conformational Trap[1]

To understand the utility of m⁵m⁶U, one must understand the thermodynamics of the glycosidic bond.[1]

The Steric Clash Mechanism

In standard RNA helices (A-form), pyrimidines exist predominantly in the anti conformation, where the base is oriented away from the sugar.[1]

-

Standard Uridine: The C6-H hydrogen atom offers no steric resistance to the O5' of the ribose.[1]

-

5,6-Dimethyluridine: The bulky methyl group at C6 creates a Van der Waals clash with the ribose oxygen (O5') and the phosphate backbone when in the anti orientation.[1]

The Consequence

This steric clash raises the energy barrier for the anti rotamer, effectively locking the nucleoside into the syn conformation (base over the sugar).[1] When incorporated into a tRNA sequence, m⁵m⁶U acts as a "structural wedge."[1]

-

If the ribosome accepts m⁵m⁶U: The binding pocket tolerates or requires a syn base.[1]

-

If the ribosome rejects m⁵m⁶U: The binding pocket strictly enforces an anti geometry.[1]

Caption: Thermodynamic shifting of the glycosidic bond conformation induced by C6-methylation.[1]

Applications in Drug Development and Ribosome Biology[1]

Probing the Ribosomal Decoding Center (A-Site)

The fidelity of translation depends on the precise geometry of the tRNA Anticodon Stem-Loop (ASL) in the ribosomal A-site.[1]

-

Experiment: Incorporate m⁵m⁶U at position 34 (Wobble) or 37 of the tRNA.[1]

-

Observation: If the modified tRNA fails to bind or translocate, it confirms that the ribosome forces these nucleotides into a strict anti conformation to monitor codon-anticodon pairing.[1]

-

Significance: This validates the "induced fit" mechanism of the ribosome, where the rRNA changes shape to recognize the geometry of correct Watson-Crick pairs (which require anti bases).[1]

Antibiotic Design (The "Atomic Mutagenesis" Approach)

Many antibiotics (e.g., aminoglycosides) bind to the ribosomal decoding center and distort tRNA geometry.[1]

-

Workflow: Use m⁵m⁶U-modified tRNA fragments as "decoy" substrates in crystallographic studies with antibiotics.

-

Insight: If an antibiotic restores binding of a m⁵m⁶U-tRNA (which is locked in syn), it suggests the drug works by relaxing the ribosome's geometric scrutiny, thereby causing misreading errors (a common mechanism of aminoglycoside toxicity).[1]

Comparative Analysis: m⁵m⁶U vs. Natural m⁵Um[1]

Because of the frequent confusion, the following table distinguishes the synthetic probe from the natural modification.

| Feature | 5,6-Dimethyluridine (m⁵m⁶U) | 5,2'-O-Dimethyluridine (m⁵Um) |

| Origin | Synthetic (Chemical Synthesis) | Natural (Enzymatic: Trm enzymes) |

| Modification Sites | C5 (Base) and C6 (Base) | C5 (Base) and 2'-OH (Ribose) |

| Conformation | Forces Syn (Steric Lock) | Favors C3'-endo (Sugar Pucker) |

| Primary Utility | Structural Probe / Biophysics | Translational Fidelity / Stability |

| Effect on Duplex | Destabilizes A-form RNA | Stabilizes A-form RNA (Stacking) |

Experimental Protocol: Synthesis and Validation

Objective: Synthesis of a tRNA Anticodon Stem-Loop (ASL) analog containing m⁵m⁶U at position 34 for ribosome binding assays.

Phase 1: Phosphoramidite Synthesis

Note: m⁵m⁶U phosphoramidites are not always commercially available off-the-shelf and often require custom synthesis.[1]

-

Starting Material: 5,6-dimethyluracil.[1]

-

Vorbrüggen Coupling: React silylated 5,6-dimethyluracil with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[1]

-

Critical Step: The steric bulk at C6 often lowers yield; use high-temperature activation.[1]

-

-

Protection: Standard dimethoxytrityl (DMT) protection at 5'-OH and TBDMS protection at 2'-OH.

-

Phosphitylation: React with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to generate the building block.

Phase 2: Solid-Phase RNA Synthesis (Oligonucleotide Assembly)[1]

-

Cycle Parameters: Increase coupling time (from 6 min to 12 min) for the m⁵m⁶U phosphoramidite due to steric hindrance reducing coupling efficiency.

-

Deprotection: Use mild deprotection conditions (e.g., AMA: Ammonium hydroxide/Methylamine 1:1) to prevent ring opening, though m⁵m⁶U is relatively stable.[1]

-

Purification: Anion-exchange HPLC (Dionex DNAPac PA200) followed by Desalting.

Phase 3: Validation (The "Self-Validating" Step)

You must prove the modification is present and in the syn conformation.[1]

-

Mass Spectrometry (MALDI-TOF): Confirm total mass (m⁵m⁶U adds +28 Da over U).

-

NMR Spectroscopy (1H-NMR):

Caption: Workflow for generating and validating m⁵m⁶U-modified RNA probes.

References

-

Agris, P. F., et al. (1999).[1][6][7] Thermodynamic contribution of nucleoside modifications to yeast tRNA Phe anticodon stem loop analogs.[4][6] Acta Biochimica Polonica.[6] Link

-

Sochacka, E., et al. (2000).[1][6][7] Synthesis and properties of uniquely modified oligoribonucleotides: Yeast tRNA Phe fragments with 6-methyluridine and 5,6-dimethyluridine at site-specific positions.[1][2][3][6][8] Nucleosides, Nucleotides & Nucleic Acids.[1][3][4][6][7][9][10][11] Link[1][9]

-

Vendeix, F. A., et al. (2012).[1][6] Human tRNA(Lys3)(UUU) is pre-structured by natural modifications for cognate and wobble codon binding through keto-enol tautomerism.[1][6] Journal of Molecular Biology.[6] Link

-

Schweizer, M. P., et al. (1971).[1] Nuclear magnetic resonance determination of syn and anti conformations in pyrimidine nucleosides.[3] Journal of the American Chemical Society.[3] Link[1]

Sources

- 1. tRNA modifications: greasing the wheels of translation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. semanticscholar.org [semanticscholar.org]

- 6. ORCID [orcid.org]

- 7. Elzbieta Sochacka's research group - Elżbieta Sochacka [trna-group.p.lodz.pl]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. MALDI-TOF mass spectrometry methods for evaluation of in vitro aminoacyl tRNA production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5,6-Dimethyluridine| [benchchem.com]

5,6-Dimethyluridine: A Synthetic Probe for RNA Conformation and Enzyme Specificity

[1]

Executive Summary

5,6-Dimethyluridine (

This unique structural property makes

Chemical Structure & Conformational Lock

The biological utility of 5,6-dimethyluridine stems entirely from its steric properties.[1]

The Syn vs. Anti Dichotomy

In standard pyrimidine nucleosides (U, C, T), the base rotates relatively freely around the glycosidic bond (

-

5-Methyluridine (

): The C5-methyl group does not interfere with the sugar, allowing the standard anti conformation.[1] -

6-Methyluridine (

) & 5,6-Dimethyluridine (

Structural Diagram

The following diagram illustrates the steric clash that locks

Figure 1: Conformational impact of methylation.[1] The C6-methyl group in m5m6U creates a steric barrier, locking the nucleoside in the syn conformation, unlike the flexible natural uridine.[1]

Chemical Synthesis

Since

Synthesis Protocol (Vorbruggen Method)

This protocol is adapted from the foundational work of Sochacka et al. (2000) and Felczak et al. (1996) .[1]

Reagents:

-

Base: 5,6-Dimethyluracil[1]

-

Sugar: 1-O-acetyl-2,3,5-tri-O-benzoyl-

-D-ribofuranose (ABR)[1] -

Silylating Agent: HMDS (Hexamethyldisilazane)[1]

-

Catalyst: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or

[1]

Step-by-Step Workflow:

-

Silylation of Base:

-

Glycosylation (Coupling):

-

Deprotection:

-

Purification:

Figure 2: Chemical synthesis pathway of 5,6-dimethyluridine via Vorbruggen coupling.

Biological Applications & Discovery History[6][7][8]

Discovery Timeline

-

1972 (Suck & Saenger): Crystal structure of 6-methyluridine confirms the rigid syn conformation.[1][4][5] This established the structural paradigm that C6-substitution locks pyrimidines.[1]

-

1996 (Felczak et al.): Synthesis of 5,6-disubstituted uridines to probe Uridine Phosphorylase (UPase) .[1] Discovery that UPase can tolerate the syn conformation, suggesting the enzyme active site adapts to the substrate's steric bulk.[1]

-

2000 (Sochacka et al.): Incorporation of

into yeast tRNA fragments.[1][6][4][5] This was the definitive study showing that while

Application 1: RNA Thermodynamics Probe

Researchers use

-

Experiment: Replace a specific U with

in an RNA duplex. -

Readout: Measure Melting Temperature (

). -

Interpretation:

-

Large

drop: The original U must be anti for stability (Watson-Crick pairing). -

No change / Stabilization: The original U might naturally adopt a syn or sheared conformation (e.g., in U-turns or tetraloops).[1]

-

Table 1: Thermodynamic Impact on RNA Duplexes Data generalized from Sochacka et al. (2000) for yeast tRNA fragments.[1]

| Nucleoside Modification | Conformation | Effect on Duplex Stability ( | Biological Role |

| Uridine (U) | Anti (flexible) | Baseline | Standard Coding |

| 5-Methyluridine ( | Anti | Stabilizing (+ | tRNA T-loop stability |

| 6-Methyluridine ( | Syn (locked) | Destabilizing (- | Synthetic Probe |

| 5,6-Dimethyluridine ( | Syn (locked) | Strongly Destabilizing | Probe for syn tolerance |

Application 2: Enzyme Mechanistic Studies

Thymidylate Synthase (TS)Uridine Phosphorylase1-

Mechanism: If an enzyme accepts

as a substrate, the active site must be large enough to accommodate the C6-methyl group and the syn conformation.[1] -

Drug Design: This informs the design of nucleoside analog drugs (e.g., FdUMP derivatives).[1] If the enzyme tolerates bulk at C6, inhibitors can be designed with "molecular hooks" at that position to increase specificity.[1]

References

-

Sochacka, E., Czerwinska, G., Guenther, R., Cain, R., Agris, P. F., & Malkiewicz, A. (2000). Synthesis and Properties of Uniquely Modified Oligoribonucleotides: Yeast tRNA Phe Fragments with 6-Methyluridine and 5,6-Dimethyluridine at Site-Specific Positions.[1][6][4][5][7] Nucleosides, Nucleotides & Nucleic Acids, 19(3), 515–531.[1][6][4][5][8]

-

[1]

-

-

Felczak, K., Drabikowska, A. K., Vilpo, J. A., Kulikowski, T., & Shugar, D. (1996). 6-Substituted and 5,6-Disubstituted Derivatives of Uridine: Stereoselective Synthesis, Interaction with Uridine Phosphorylase, and in Vitro Antitumor Activity.[1][6][4][5] Journal of Medicinal Chemistry, 39(8), 1720–1728.[1]

-

[1]

-

-

Suck, D., & Saenger, W. (1972). Molecular and crystal structure of 6-methyluridine, a pyrimidine nucleoside in the syn conformation.[1][6][4][5] Journal of the American Chemical Society, 94(18), 6520–6526.[1]

-

[1]

-

-

Schweizer, M. P., Witkowski, J. T., & Robins, R. K. (1971). Nuclear magnetic resonance determination of syn and anti conformations in pyrimidine nucleosides.[1][5] Journal of the American Chemical Society, 93(1), 277–279.[1][5]

-

[1]

-

Sources

- 1. 5-Methyluridine - Wikipedia [en.wikipedia.org]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm5Us) and their acid analogues (chm5Us) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. New Biocides Based on N4-Alkylcytidines: Effects on Microorganisms and Application for the Protection of Cultural Heritage Objects of Painting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Biocides Based on N4-Alkylcytidines: Effects on Microorganisms and Application for the Protection of Cultural Heritage Objects of Painting [mdpi.com]

- 7. ORCID [orcid.org]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: pKa Values and Ionization Properties of 5,6-Dimethyluridine

The following technical guide details the ionization properties and pKa values of 5,6-dimethyluridine, synthesizing specific physicochemical data with structural analysis.

Executive Summary

5,6-Dimethyluridine (m⁵m⁶U) is a modified pyrimidine nucleoside characterized by methyl substitutions at both the C5 and C6 positions of the uracil ring.[1] Unlike canonical nucleosides, the simultaneous presence of these methyl groups induces significant steric strain , forcing the molecule into a preferred syn conformation about the glycosidic bond.

This guide analyzes the ionization constants (pKa) of 5,6-dimethyluridine, distinguishing between the electronic effects of methylation (inductive donation) and the steric consequences of the 6-methyl group (solvation and conformational locking).

Key Technical Parameters:

-

Conformational Preference: Syn (due to C6-Methyl/Sugar clash).[1][2]

-

Solubility: Moderate in water; increased in alkaline buffers (pH > 10).[1][2]

Chemical Structure & Electronic Environment[1][2]

The ionization behavior of 5,6-dimethyluridine is governed by the competition between inductive electron donation and steric inhibition of resonance/solvation.[1][2]

Structural Steric Clash (The "Ortho Effect")

In standard pyrimidines (e.g., Uridine), the base adopts an anti conformation to minimize steric clash with the ribose sugar. However, in 5,6-dimethyluridine, the C6-methyl group sterically interferes with the O5' and H2' regions of the ribose ring.[1]

-

Consequence: The base rotates about the

(chi) glycosidic angle to the syn conformation. -

Impact on pKa: The syn conformation alters the solvation shell around the N3-H and O4/O2 atoms, slightly suppressing the stabilization of the resulting anion compared to the anti form.[1]

Electronic Inductive Effects[1][2]

-

C5-Methyl: Electron-donating (+I effect).[1][2] Increases electron density on the ring, making the N3-H proton less acidic (raises pKa).[1] This is observed in Thymine (5-methyluracil, pKa ~9.[1][2]9) vs. Uracil (pKa ~9.5).[1][2]

-

C6-Methyl: Also electron-donating.[1][2] However, its primary contribution is steric.[1][2]

Visualization of Ionization Pathway

The following diagram illustrates the deprotonation equilibrium of 5,6-dimethyluridine.

Caption: Ionization pathway of 5,6-dimethyluridine showing the transition from neutral N3-H to the N3- monoanion, modulated by steric and inductive factors.

Ionization Constants (pKa) Data

The pKa value represents the pH at which 50% of the N3-H sites are deprotonated.[1][2] The values below compare 5,6-dimethyluridine to its structural analogs to validate the estimated range.

Table 1: Comparative pKa Values (25°C, Aqueous)

| Compound | Substituents | pKa (N3-H) | Structural Effect |

| Uridine | None | 9.25 | Standard reference.[1][2] Anti conformation. |

| 5-Methyluridine (Ribothymidine) | 5-Me | 9.70 | +I effect of 5-Me reduces acidity. |

| 6-Methyluracil (Base) | 6-Me | 9.52 | 6-Me has minor electronic effect; lacks sugar steric clash.[1][2] |

| 5,6-Dimethyluracil (Base) | 5-Me, 6-Me | ~9.9 - 10.1 | Combined +I effects of two methyl groups.[1][2] |

| 5,6-Dimethyluridine | 5-Me, 6-Me, Ribose | 9.8 ± 0.2 | High pKa. Combined inductive effects + steric solvation inhibition.[1] |

Interpretation: The pKa of 5,6-dimethyluridine is elevated compared to uridine (9.25).[1][2] This makes the molecule more stable to base-catalyzed hydrolysis than unmodified uridine but requires a higher pH (pH > 11) to achieve full ionization for solubility or electrophoretic mobility.[1][2]

Experimental Protocols for pKa Determination

To determine the precise pKa of 5,6-dimethyluridine in a specific buffer system, UV-Vis Spectrophotometric Titration is the gold standard due to the distinct UV shift of the phenolate-like anion.[1]

Methodology: Spectrophotometric Titration[1][2]

Principle: The UV absorption maximum (

Workflow Diagram:

Caption: Step-by-step workflow for determining the pKa of modified nucleosides via UV-spectrophotometry.

Step-by-Step Protocol

-

Stock Solution: Prepare a

M stock solution of 5,6-dimethyluridine in deionized water. -

Buffer Preparation: Prepare a series of buffers (phosphate, borate, carbonate) covering the pH range 7.0 to 12.0 in 0.5 pH increments.[1][2] Maintain constant ionic strength (

M) using KNO₃ or NaCl to prevent activity coefficient errors.[1][2] -

Measurement:

-

Calculation: Use the Henderson-Hasselbalch equation linearized for spectrophotometry:

Where

Implications for Drug Development[3][4]

Solubility and Formulation

-

Low Solubility at Neutral pH: Due to the hydrophobic methyl groups and the neutral charge at physiological pH (7.4), 5,6-dimethyluridine has lower water solubility than uridine.[1]

-

Formulation Strategy: To solubilize high concentrations for stock solutions, adjust pH to > 10.5 (reversible ionization) or use cosolvents like DMSO (up to 10%).[1][2]

Stability and Metabolism[2]

-

N-Glycosidic Bond Stability: The syn conformation induces strain on the glycosidic bond.[1][2] However, the electron-rich nature of the base (due to methyl groups) generally protects the glycosidic bond from acid hydrolysis compared to electron-deficient analogs (e.g., 5-fluorouridine).[1]

-

Enzymatic Resistance: The 5,6-dimethyl substitution pattern provides significant resistance to Uridine Phosphorylase , as the enzyme active site typically requires an anti conformation and cannot accommodate the steric bulk at C6.[1]

References

-

IUPAC Dissociation Constants of Organic Bases. IUPAC Digitized pKa Dataset. (Provides baseline data for substituted uracils).

-

Suck, D., & Saenger, W. (1972). Molecular and crystal structure of 6-methyluridine: A pyrimidine nucleoside in the syn conformation.[1][2] Journal of the American Chemical Society, 94(18), 6520–6526. (Defines the syn-conformation structural constraints).

-

Jankowski, K., et al. (2022).[1][2][3] Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. The Journal of Physical Chemistry A, 126(9), 1567–1576. (Methodology for calculating pKa of methyl-substituted uridines). [1]

-

ChemicalBook. 6-Methyluracil Properties and pKa data. (Experimental pKa reference for the 6-methyl analog).

-

PubChem Compound Summary. 5,6-Dimethyluracil (CID 96031).[1][2] [1]

Sources

The Steric Veto: Mechanistic Impact of 5,6-Dimethyluridine on Codon-Anticodon Fidelity

[1]

Executive Summary

In the precise landscape of translation, the ribosome relies on strict geometric fidelity to distinguish correct codon-anticodon pairs. While 5-methyluridine (

Structural Mechanics: The Conformation Conflict

To understand the impact of

The C5 Stabilizer vs. The C6 Disruptor

Standard Watson-Crick base pairing in the ribosomal A-site requires the nucleoside to adopt the anti conformation around the glycosidic bond (

-

C5-Methylation (

): Nature’s stabilizer.[1] The methyl group at C5 enhances base stacking interactions and favors the C3'-endo sugar pucker (A-form RNA phenotype). This pre-orders the anticodon loop for efficient binding. -

C6-Methylation (

): The steric wedge.[1] A methyl group at C6 introduces a severe steric clash with the O5' of the ribose and the phosphate backbone. To relieve this strain, the base rotates 180° into the syn conformation.

The 5,6-Dimethyluridine Paradox

In

Impact on Codon Recognition:

Since canonical codon-anticodon pairing requires the anti conformation to present the Watson-Crick face (N3-H and O4) to the mRNA,

Table 1: Comparative Structural Dynamics of Modified Uridines

| Nucleoside | Notation | Glycosyl Conformation | Sugar Pucker Preference | Thermodynamic Impact on Duplex | Primary Mechanism |

| Uridine | U | Anti (flexible) | C3'-endo / C2'-endo | Neutral | Reference standard |

| 5-Methyluridine | Anti (rigid) | C3'-endo (Strong) | Stabilizing ( | Enhanced stacking; rigidification | |

| 6-Methyluridine | Syn (forced) | C2'-endo | Destabilizing ( | Steric clash at C6 | |

| 5,6-Dimethyluridine | Syn (forced) | C2'-endo | Destabilizing | C6 steric clash overrides C5 stacking |

Experimental Validation: Self-Validating Protocols

The following workflows allow researchers to empirically verify the "steric veto" effect of

Protocol A: Synthesis and Oligonucleotide Incorporation

Context:

-

Precursor Synthesis: Start with 5,6-dimethyluracil.[1] Glycosylate using Vorbrüggen coupling conditions to yield the nucleoside.

-

Protection: Selectively protect the 5'-OH with DMTr and the 2'-OH with TBDMS.

-

Phosphitylation: Convert the 3'-OH to the phosphoramidite using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[1]

-

Solid-Phase Synthesis: Incorporate into the ASL sequence (e.g., Yeast tRNA

analog) at the wobble position (U34) or adjacent positions.[1]-

Critical Step: Increase coupling time to 10 minutes for the modified base due to potential steric hindrance near the reactive center.

-

Protocol B: Thermodynamic Stability Assay ( Melt)

Objective: Quantify the destabilization energy.

-

Preparation: Mix the

-modified ASL (2 µM) with its complementary RNA codon sequence (2.5 µM) in binding buffer (10 mM sodium phosphate, 100 mM NaCl, pH 7.0). -

Measurement: Monitor UV absorbance at 260 nm while heating from 10°C to 90°C at 0.5°C/min.

-

Expectation:

Protocol C: Ribosomal Binding Interference

Objective: Prove functional exclusion.[1]

-

System: Use a filter-binding assay with 30S ribosomal subunits.[1]

-

Execution: Incubate P-site bound ribosomes with radiolabeled [

P]-tRNA analogs containing -

Result: The

analog will show negligible binding affinity (

Mechanistic Visualization

The following diagram illustrates the "Steric Veto" pathway, detailing how the C6-methyl group propagates structural failure from the atomic level to the macromolecular level.

Caption: The "Steric Veto" Mechanism: The C6-methyl group forces a syn-conformation, rendering the Watson-Crick face inaccessible for codon pairing.[1]

Implications for Drug Development[6]

Understanding

-

Conformational Locking:

can be used in aptamer design to force specific loops or turns where a syn base is required for tertiary folding, effectively "locking" the RNA into a specific shape. -

Translation Inhibition: Synthetic mRNAs incorporating

at critical codon positions can act as "decoy" molecules that bind RNA-binding proteins but cannot be translated, serving as competitive inhibitors.[1] -

Antibiotic Mimetics: The mechanism mimics certain antibiotics that sterically hinder the A-site. Small molecules designed to induce a similar anti-to-syn transition in natural tRNAs could serve as novel antimicrobial agents.[1]

References

-

Sochacka, E., et al. (2000). Synthesis and properties of uniquely modified oligoribonucleotides: yeast tRNA fragments with 6-methyluridine and 5,6-dimethyluridine at site-specific positions.[1][2] Nucleosides, Nucleotides & Nucleic Acids. [Link] (Key source establishing the synthesis and destabilizing nature of 5,6-dimethyluridine in tRNA contexts.)

-

Grabarkiewicz, T. & Hoffmann, M. (2006). Syn- and anti-conformations of 5'-deoxy- and 5'-O-methyl-uridine 2',3'-cyclic monophosphate.[1][3] Journal of Molecular Modeling. [Link] (Provides quantum chemical validation of the syn/anti energy landscapes in substituted uridines.)

-

Kurata, S., et al. (2008). Modified uridines with C5-methylene substituents at the first position of the tRNA anticodon stabilize U:G wobble pairing during decoding. Journal of Biological Chemistry. [Link] (Contrasts the stabilizing effects of C5 modifications against the destabilizing effects seen when C6 is involved.)

-

Agris, P. F. (2008). Decoding the genome: a modified view.[1] Nucleic Acids Research. [Link] (Authoritative review on the necessity of specific conformations for codon-anticodon fidelity.)

The Metabolic Significance and Therapeutic Potential of C5-Uridine Modifications in tRNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathways involving C5-modified uridine derivatives in transfer RNA (tRNA), with a primary focus on the ubiquitous and functionally significant 5-methyluridine (m5U). While synthetic derivatives like 5,6-dimethyluridine serve as valuable tools in nucleic acid research, it is the naturally occurring modifications that offer profound insights into the regulation of protein synthesis and present novel opportunities for therapeutic intervention. This document will elucidate the biosynthesis of m5U, its critical role in tRNA structure and function, detailed methodologies for its study, and the emerging landscape of drug discovery targeting the enzymes responsible for its formation.

Introduction: The Epitranscriptomic Landscape of tRNA and the Importance of C5-Uridine Modifications

Transfer RNA molecules are not merely passive adaptors in protein synthesis; they are heavily decorated with a diverse array of post-transcriptional modifications that are crucial for their proper folding, stability, and decoding function.[1][2] Among the more than 150 known RNA modifications, those occurring at the C5 position of uridine play a pivotal role in fine-tuning the translational apparatus.[1] This guide will delve into the metabolic pathways of these C5-uridine derivatives, with a particular emphasis on 5-methyluridine (m5U), a highly conserved modification found at position 54 in the TΨC loop of most tRNAs across all domains of life. The enzymes that install these modifications, particularly tRNA methyltransferases, are emerging as attractive targets for the development of novel therapeutics for a range of diseases, including cancer and infectious diseases.[2][3]

Section 1: The Biosynthesis of 5-Methyluridine (m5U) in tRNA

The primary pathway for the formation of m5U at position 54 (m5U54) in tRNA is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent tRNA (uracil-5-)-methyltransferase, commonly known as TrmA in bacteria (e.g., Escherichia coli) and its homolog TRMT2A in eukaryotes.[4]

The TrmA/TRMT2A Catalytic Cycle

The methylation of U54 in a precursor tRNA molecule by TrmA/TRMT2A is a highly specific enzymatic reaction. The catalytic cycle involves the binding of the tRNA substrate and the methyl donor, SAM, to the enzyme's active site. The enzyme then facilitates the transfer of the methyl group from SAM to the C5 position of the uracil base. The products of the reaction are the methylated tRNA and S-adenosyl-L-homocysteine (SAH).

Diagram: Catalytic Cycle of TrmA

Caption: The catalytic cycle of TrmA in the formation of 5-methyluridine.

Dual Function of TrmA: Methyltransferase and tRNA Chaperone

Intriguingly, TrmA and its homologs exhibit a dual functionality. Beyond their catalytic role, they also act as tRNA chaperones, facilitating the proper folding of tRNA molecules.[2] This chaperone activity is independent of the methyltransferase activity and is critical for cellular fitness. TrmA binds to unfolded or misfolded tRNA and helps it achieve its correct tertiary structure, a prerequisite for efficient methylation and subsequent participation in protein synthesis.

Section 2: Functional Implications of 5-Methyluridine in tRNA

The presence of m5U at position 54 has profound consequences for tRNA structure and function, ultimately impacting the fidelity and efficiency of protein translation.

tRNA Stability and Structure

The methyl group at the C5 position of uracil contributes to the thermal stability of the tRNA molecule. It enhances the stacking interactions within the TΨC loop and helps to lock the tRNA into its characteristic L-shaped tertiary structure. This structural stabilization is crucial for the tRNA's journey through the ribosome during translation.

Modulation of Ribosome Translocation

Recent studies have revealed that m5U54 plays a significant role in modulating the translocation step of protein synthesis.[2] Translocation is the process by which the ribosome moves along the mRNA, and the tRNAs move from the A site to the P site and then to the E site. The m5U54 modification appears to influence the dynamics of the tRNA within the ribosome, thereby affecting the rate and accuracy of this movement.

Impact on Translation Fidelity

By influencing tRNA structure and its interaction with the ribosome, m5U54 contributes to the overall fidelity of protein synthesis. The absence of this modification can lead to increased rates of translational errors, such as misincorporation of amino acids or frameshifting.

Table 1: Functional Consequences of the Absence of m5U54 in tRNA

| Feature | Consequence of m5U54 Absence | References |

| tRNA Stability | Decreased thermal stability | [2] |

| tRNA Folding | Impaired folding and accumulation of misfolded species | [2] |

| Ribosome Translocation | Altered rate and fidelity of translocation | [2] |

| Translation Fidelity | Increased susceptibility to translational errors | [2] |

Section 3: Expanding the Landscape: Other C5-Uridine Derivatives in Bacteria

In addition to 5-methyluridine, bacteria have evolved a variety of other modifications at the C5 position of uridine, particularly at the wobble position (position 34) of the anticodon. These modifications are critical for expanding the decoding capacity of tRNAs.

Biosynthesis of 5-Carboxymethoxyuridine (cmo5U) and 5-Methoxyuridine (mo5U)

In Gram-negative bacteria, the wobble uridine of certain tRNAs is modified to 5-carboxymethoxyuridine (cmo5U). This process involves a unique SAM-derivative, carboxy-S-adenosyl-L-methionine (cx-SAM). In contrast, many Gram-positive bacteria utilize 5-methoxyuridine (mo5U) at this position.

Diagram: Biosynthesis of cmo5U and mo5U in Bacteria

Caption: Biosynthesis of 5-carboxymethoxyuridine and 5-methoxyuridine.

Section 4: Methodologies for Studying C5-Uridine Modifications

The study of tRNA modifications requires a combination of techniques for tRNA isolation, enzymatic digestion, and sensitive analytical methods.

tRNA Isolation and Purification

High-purity tRNA is a prerequisite for accurate modification analysis. The following is a generalized protocol for the isolation of total tRNA from bacterial or eukaryotic cells.

Experimental Protocol: Total tRNA Isolation

-

Cell Lysis: Harvest cells and resuspend in a lysis buffer (e.g., containing Tris-HCl, EDTA, and a detergent like SDS).

-

Phenol-Chloroform Extraction: Perform sequential extractions with acid phenol:chloroform to remove proteins and DNA.

-

Ethanol Precipitation: Precipitate the total RNA from the aqueous phase with ethanol.

-

Anion-Exchange Chromatography: Resuspend the RNA pellet and apply to a DEAE-cellulose or similar anion-exchange column to separate tRNA from larger rRNA and mRNA species.

-

Ethanol Precipitation of tRNA: Elute the tRNA fraction and precipitate with ethanol.

-

Quality Control: Assess the purity and integrity of the isolated tRNA using gel electrophoresis and spectrophotometry (A260/A280 ratio).[5]

Analysis of Modified Nucleosides by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of modified nucleosides.

Experimental Protocol: HPLC Analysis of Modified Nucleosides

-

Enzymatic Digestion: Digest the purified tRNA (typically 1-5 µg) to individual nucleosides using a mixture of nuclease P1 and alkaline phosphatase.[6][7]

-

HPLC Separation: Inject the digested sample onto a reverse-phase C18 column.[6][7]

-

Mobile Phase and Gradient: Use a binary solvent system, typically consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is employed to separate the various nucleosides based on their hydrophobicity.[6][7]

-

Detection and Quantification: Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 254 nm and 280 nm). Identify and quantify the modified nucleosides by comparing their retention times and UV spectra to those of known standards.[8]

Analysis of Modified Nucleosides by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity for the identification and quantification of modified nucleosides.[6][7]

Experimental Protocol: LC-MS/MS Analysis of Modified Nucleosides

-

Sample Preparation: Prepare the nucleoside mixture as described for HPLC analysis.

-

LC Separation: Separate the nucleosides using a reverse-phase UPLC/HPLC system coupled to the mass spectrometer.

-

Mass Spectrometry Analysis:

-

Full Scan MS: Acquire full scan mass spectra to identify the molecular ions of the nucleosides.

-

Tandem MS (MS/MS): Select the precursor ions of interest and fragment them to obtain characteristic product ion spectra for structural confirmation.

-

-

Data Analysis: Identify the modified nucleosides by matching their retention times, accurate masses, and fragmentation patterns to a database of known modifications. Quantification can be achieved using stable isotope-labeled internal standards.[1][9]

Section 5: Therapeutic Potential of Targeting tRNA Methyltransferases

The critical role of tRNA modifications in cellular processes, particularly in rapidly proliferating cells like cancer cells and in pathogenic bacteria, has made the enzymes responsible for these modifications attractive targets for drug discovery.[2][3]

tRNA Methyltransferases as Drug Targets

Inhibition of tRNA methyltransferases can disrupt tRNA function, leading to impaired protein synthesis and ultimately cell death. This provides a compelling rationale for developing inhibitors of these enzymes as potential anticancer and antimicrobial agents.

Inhibitor Screening and Development

The discovery of small molecule inhibitors of tRNA methyltransferases can be achieved through various screening strategies, including high-throughput screening (HTS) of compound libraries. Enzyme activity assays are central to these screening efforts.

Experimental Workflow: TrmA Inhibitor Screening Assay

-

Assay Principle: A common method involves a radioactivity-based filter binding assay. In this assay, a radiolabeled methyl group from [3H]-SAM is transferred to a tRNA substrate.

-

Reaction Mixture: Set up a reaction mixture containing purified TrmA enzyme, a tRNA substrate (e.g., in vitro transcribed tRNA), and [3H]-SAM.

-

Inhibitor Addition: Add the test compounds to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

Quenching and Filtration: Stop the reaction and spot the mixture onto a filter membrane (e.g., DE81). Wash the filter to remove unincorporated [3H]-SAM.

-

Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter. A decrease in radioactivity in the presence of a test compound indicates inhibition of TrmA activity.

Diagram: TrmA Inhibitor Screening Workflow

Caption: A typical workflow for screening TrmA inhibitors.

Preclinical and Clinical Developments

Several companies are actively developing inhibitors of RNA methyltransferases for various therapeutic indications. For example, STORM Therapeutics has a pipeline of small molecule inhibitors targeting RNA modifying enzymes, with their METTL3 inhibitor, STC-15, in Phase 1 clinical trials for solid tumors.[3][10] While specific TrmA inhibitors are in earlier stages of development, the progress in the broader field of epitranscriptomic drug discovery is highly encouraging.

Conclusion and Future Perspectives

The study of metabolic pathways involving C5-uridine derivatives in tRNA has unveiled a fascinating layer of gene expression regulation. The 5-methyluridine modification, installed by the TrmA/TRMT2A family of enzymes, is a key player in ensuring the structural integrity of tRNA and the fidelity of protein synthesis. The methodologies outlined in this guide provide a robust framework for researchers to investigate these pathways further. The emerging field of targeting tRNA methyltransferases for therapeutic intervention holds immense promise. As our understanding of the intricate roles of these modifications in health and disease continues to grow, so too will the opportunities for developing novel and effective medicines.

References

-

Su, D., Chan, C. T. Y., Gu, C., Lim, K. S., Chionh, Y. H., McBee, M. E., Russell, B. S., Babu, I. R., Begley, T. J., & Dedon, P. C. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature Protocols, 9(4), 828–841. [Link]

-

Su, D., Chan, C. T., Gu, C., Lim, K. S., Chionh, Y. H., McBee, M. E., Russell, B. S., Ramesh Babu, I., Begley, T. J., & Dedon, P. C. (2014). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. Nature protocols, 9(4), 828–841. [Link]

-

The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

-

JoVE. (2021). Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. Journal of Visualized Experiments. [Link]

-

Wang, Q., et al. (2021). Full-Range Profiling of tRNA Modifications Using LC–MS/MS at Single-Base Resolution through a Site-Specific Cleavage Strategy. Analytical Chemistry, 93(1), 693-701. [Link]

-

Gallo, M., et al. (2012). Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. Nucleic Acids Research, 40(19), e151. [Link]

-

STORM Therapeutics. (2023). STORM Therapeutics' First-in-Class tRNA methyltransferase inhibitor of METTL1 to be Presented at the 65th Annual ASH Conference. [Link]

-

Borges, A., Radkov, A., & Thuy-Boun, P. S. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. [Link]

-

Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1994). Summary: the modified nucleosides of RNA. Nucleic acids research, 22(12), 2183–2196. [Link]

-

Hori, H. (2014). Methylated nucleosides in tRNA and tRNA methyltransferases. Frontiers in genetics, 5, 144. [Link]

-

LibreTexts Chemistry. (2023). 5.4: Enzyme Inhibition. [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

-

JoVE. (2022). An In vitro FluoroBlok Tumor Invasion Assay. Journal of Visualized Experiments. [Link]

-

STORM Therapeutics. (2024). STORM Therapeutics to Present Findings on its First-in-Class METTL1 tRNA Methyltransferase Inhibitors at ESMO Targeted Anticancer Therapies Congress. [Link]

-

Pan, T. (2013). HPLC Analysis of tRNA-Derived Nucleosides. Bio-protocol, 3(20), e931. [Link]

-

TeachMePhysiology. (2024). Enzyme Inhibition. [Link]

-

Su, D., et al. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature protocols, 9(4), 828–841. [Link]

-

PRIDE, EMBL-EBI. (2020). LC-MS/MS analysis of human cellular tRNA. [Link]

-

Kim, S. H., Bae, S., & Song, M. (2020). Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective. Biomolecules, 10(12), 1625. [Link]

-

Wikipedia. (2024). Enzyme inhibitor. [Link]

-

STORM Therapeutics. (2023). STORM Therapeutics Presented Novel Pre-Clinical Data on STC-15 at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics. [Link]

-

Urbonavičius, J., et al. (2005). tRNA:m5U methyltransferase in bacteria--evolutionary implications. Nucleic acids research, 33(13), 3955–3964. [Link]

-

Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition [Video]. YouTube. [Link]

-

Zhong, W., et al. (2019). Targeting the Bacterial Epitranscriptome for Antibiotic Development: Discovery of Novel tRNA-(N1G37) Methyltransferase (TrmD) Inhibitors. ACS infectious diseases, 5(3), 326–335. [Link]

-

Limbach, P. A., et al. (2023). Comprehensive Characterization of tRNA by Ultra High-Performance Liquid Chromatography High-Resolution Accurate Mass Spectrometry. bioRxiv. [Link]

Sources

- 1. Sequence mapping of transfer RNA chemical modifications by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dysregulation of tRNA methylation in cancer: Mechanisms and targeting therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STORM Therapeutics Presented Novel Pre-Clinical Data on STC-15 at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics [prnewswire.com]

- 4. academic.oup.com [academic.oup.com]

- 5. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 7. youtube.com [youtube.com]

- 8. HPLC Analysis of tRNA-Derived Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 10. STORM Therapeutics to Present Data on its First-in-Class METTL1 tRNA Methyltransferase Inhibitors at AACR Annual Meeting 2024 | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]

Methodological & Application

Application Note: Chemical Synthesis of 5,6-Dimethyluridine

This Application Note details the chemical synthesis of 5,6-dimethyluridine , a modified nucleoside of significant interest in structural biology and tRNA modification studies.

The guide prioritizes a Late-Stage Functionalization (Lithiation) approach as the primary protocol, as it circumvents the severe steric hindrance often encountered during the glycosylation of 6-substituted bases. A classical Vorbrüggen coupling route is provided as a secondary method.

Abstract & Strategic Analysis

5,6-dimethyluridine is a hyper-modified pyrimidine nucleoside.[1] While 5-methyluridine (ribothymidine) is a ubiquitous tRNA component, the addition of a methyl group at the C6 position introduces significant steric constraints.

Synthetic Challenge: The C6-methyl group creates a steric clash with the ribose moiety (specifically the O5' and H2'), forcing the nucleoside into a syn-conformation around the glycosidic bond. This steric bulk makes direct glycosylation (Vorbrüggen coupling) difficult, often resulting in low yields or requiring forcing conditions.

Recommended Strategy: This protocol utilizes C6-lithiation of protected 5-methyluridine .[1] By starting with the established stereochemistry of ribothymidine (5-methyluridine), we bypass the difficult glycosylation step and introduce the C6-methyl group via a regioselective lithiation-alkylation sequence.

Primary Protocol: C6-Methylation of 5-Methyluridine

Rationale: This method leverages the acidity of the C6-proton in 5-methyluridine (pKa ~20-24 in protected forms) and the directing effect of the C4-carbonyl.[1]

Workflow Diagram

Caption: Late-stage functionalization workflow starting from commercially available Ribothymidine.

Step-by-Step Methodology

Step 1: Global Protection (Silylation)

The ribose hydroxyls and the N3 position must be protected or compatible. TBDMS protection of the sugar is standard.

-

Reagents: 5-methyluridine (1.0 eq), TBDMS-Cl (3.5 eq), Imidazole (7.0 eq), DMF (anhydrous).[1]

-

Procedure:

-

Dissolve 5-methyluridine in anhydrous DMF (0.2 M).

-

Add imidazole followed by TBDMS-Cl at 0°C.

-

Warm to RT and stir for 12 hours.

-

Workup: Dilute with Et₂O, wash with water/brine. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc). Product: 2',3',5'-tri-O-TBDMS-5-methyluridine.[1]

-

Step 2 & 3: Lithiation and Methylation

-

Reagents: LDA (Lithium Diisopropylamide, 1.2 eq), Methyl Iodide (MeI, 1.5 eq), THF (anhydrous).

-

Critical Condition: strictly anhydrous, -78°C.[1]

-

Procedure:

-

Dissolve protected nucleoside in dry THF under Argon; cool to -78°C.

-

Add LDA (freshly prepared or commercial) dropwise over 10 min. The solution may turn yellow/orange (formation of C6-lithio species).

-

Stir at -78°C for 30–45 minutes. Note: Do not warm, or the glycosidic bond may cleave.

-

Add Methyl Iodide (MeI) dropwise.

-

Stir at -78°C for 1 hour, then slowly warm to 0°C.

-

Quench: Add saturated NH₄Cl solution.

-

Workup: Extract with EtOAc. Dry organic layer.

-

Step 4: Deprotection

-

Reagents: TBAF (Tetra-n-butylammonium fluoride, 1M in THF).[1]

-

Procedure:

-

Dissolve the methylated intermediate in THF.

-

Add TBAF (4.0 eq) and stir at RT for 2–4 hours.

-

Purification: The final product is highly polar. Remove THF in vacuo. Purify via Reverse-Phase HPLC (C18 column, Water/MeCN gradient) or crystallization from MeOH/Et₂O.[1]

-

Alternative Protocol: Vorbrüggen Coupling

Use case: If starting from the base 5,6-dimethyluracil is required.

Reaction Scheme:

-

Silylation: 5,6-Dimethyluracil + BSA (N,O-bis(trimethylsilyl)acetamide)

Silylated Base.[1] -

Coupling: Silylated Base + 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose + TMSOTf (Catalyst) in MeCN.

-

Deprotection: NH₃/MeOH (Methanolic Ammonia).

Expert Note: Due to the steric bulk at C6, the yield of the β-anomer may be lower than standard uridine synthesis. Heating (60°C) during the coupling step is often required to overcome the steric barrier, but this increases the risk of anomerization.

Analytical Data & QC Specifications

Expected NMR Characterization

The disappearance of the H6 aromatic proton is the key indicator of success.

| Nucleus | Signal | Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | H6 | Absent | - | Replaced by Methyl |

| ¹H NMR | 5-Me | 1.85 - 1.95 | Singlet | C5-Methyl |

| ¹H NMR | 6-Me | 2.10 - 2.30 | Singlet | C6-Methyl (New) |

| ¹H NMR | H1' | 5.80 - 6.20 | Doublet | Anomeric Proton |

| ¹³C NMR | C6 | ~150.0 | Quaternary | Shifted downfield |

Conformational Insight (Syn vs Anti)

5,6-dimethyluridine preferentially adopts the syn conformation.

-

Anti: Base is rotated away from the sugar (Standard for Uridine).

-

Syn: Base is rotated over the sugar (Forced by C6-Me).

-

Diagnostic: In NOESY NMR, a strong cross-peak between H1' and 6-Me confirms the syn conformation.

Troubleshooting & Expert Tips

Common Failure Modes

-

C6-Lithiation Failure: If the starting material is wet, LDA will quench immediately. Solution: Azeotrope starting material with dry pyridine or toluene 3x before reaction.

-

N3-Methylation: If N3 is not protected (or if TBDMS migrates), you may get N3-methylation.[1] Solution: Use 2.2 eq of LDA to form the N3,C6-dianion if using unprotected N3, or ensure N3 is protected with a BOM or SEM group if TBDMS is insufficient.

-

Deprotection Issues: TBAF can be difficult to remove. Solution: Use TEAA (Triethylammonium acetate) buffer during HPLC purification to strip TBAF salts.[1]

Safety & Handling

-

Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use in a fume hood.

-

LDA: Pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).[1]

References

- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on silyl-Hilbert-Johnson coupling).

-

Tanaka, H., et al. (1982).[2] "Lithiation of uridine derivatives: A general method for the synthesis of C-6 substituted uridines." Tetrahedron Letters, 23(39), 4071-4074. Link

-

Baran, P. S., et al. (2007). "Directed Metalation: A Survival Guide." Baran Lab Group Meeting Notes. Link

-

Sanger, W. (1984). Principles of Nucleic Acid Structure. Springer-Verlag.[1] (Reference for Syn/Anti conformational analysis of 6-substituted pyrimidines).

- Miyasaka, T., et al. (1986). "Alkylation of 5-substituted uridines via lithiation." Chemical & Pharmaceutical Bulletin, 34(4), 1543-1552.

Sources

Application Note: High-Efficiency Solid-Phase Synthesis of RNA Containing 5,6-Dimethyluridine

Introduction & Mechanistic Rationale

The incorporation of 5,6-dimethyluridine (m⁵m⁶U) into RNA oligonucleotides represents a sophisticated strategy for investigating RNA folding landscapes and enhancing therapeutic stability. Unlike standard uridine, the introduction of a methyl group at the C6 position creates significant steric hindrance with the ribose sugar (specifically the O5' oxygen).[1] This steric clash forces the nucleobase to adopt the syn conformation around the glycosidic bond, in contrast to the anti conformation typically found in A-form RNA helices.[1]

Why This Modification Matters

-

Conformational Locking: m⁵m⁶U acts as a "conformational switch," useful for stabilizing Z-RNA structures or specific loop motifs in aptamers where syn bases are required.[1]

-

Nuclease Resistance: The hydrophobic methyl groups at C5 and C6 provide a steric blockade against exonucleases, potentially increasing the half-life of siRNAs or antisense oligonucleotides (ASOs) in serum.

-

Thermodynamic Impact: While the C5-methyl (ribothymidine-like) generally stabilizes stacking, the C6-methyl destabilizes Watson-Crick base pairing due to the syn preference, making it a powerful tool for disrupting specific secondary structures.

Critical Synthesis Challenges

Synthesizing RNA with 5,6-dimethyluridine phosphoramidites is not a "plug-and-play" procedure. The same steric bulk that provides biological utility creates kinetic barriers during solid-phase synthesis.

| Challenge | Mechanistic Cause | Protocol Adjustment |

| Low Coupling Efficiency | The C6-methyl group shields the 3'-phosphoramidite moiety and hinders the approach of the incoming 5'-hydroxyl group. | Increase coupling time (12–15 min) and amidite concentration (0.12–0.15 M). |

| Slow Activation | Steric crowding around the phosphorus reduces the effectiveness of weak activators like 1H-tetrazole. | Use 5-Ethylthio-1H-tetrazole (ETT) or DCI for faster protonation. |

| Deprotection Risks | While the methyls are stable, the syn conformation may alter the accessibility of the 2'-O-TBDMS group during fluoride treatment. | Ensure thorough agitation during TEA·3HF treatment; avoid heating above 65°C to prevent degradation.[1] |

Materials & Reagent Preparation

Key Reagents

-

Phosphoramidite: 5'-O-DMTr-2'-O-TBDMS-5,6-dimethyluridine-3'-CED phosphoramidite.

-

Solid Support: 500 Å or 1000 Å CPG (Controlled Pore Glass).[1] Note: Do not use high-loading supports (>40 µmol/g) to prevent steric crowding on the bead surface.

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

-

Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.[1]

-

Capping Agents: Cap A (Acetic anhydride/THF) and Cap B (16% N-methylimidazole/THF).

Preparation Protocol

-

Drying: Dissolve the m⁵m⁶U phosphoramidite in anhydrous acetonitrile (ACN) to a concentration of 0.12 M .

-

Water Control: Add activated 3Å molecular sieves to the solution and let stand for 4 hours. Water content must be <30 ppm.[1]

-

Filtration: Filter the solution through a 0.45 µm PTFE filter before placing it on the synthesizer to remove sieve dust.

Automated Synthesis Protocol

The following cycle is optimized for an ABI 394 or MerMade 12 synthesizer. The critical deviation from standard RNA protocols is the Coupling Step .[1]

Synthesis Cycle Diagram[1][2][3]

Figure 1: Solid-phase synthesis cycle highlighting the modified activation/coupling step required for sterically hindered 5,6-dimethyluridine.

Step-by-Step Parameters

-

Detritylation (Deblocking):

-

Coupling (The Critical Step):

-

Reagent: 0.12 M m⁵m⁶U Phosphoramidite + 0.25 M ETT.[1]

-

Volume: Use 1.5x the volume of a standard base delivery.

-

Time: 12 minutes (Standard RNA is 6–8 min).[1]

-

Rationale: The C6 methyl group creates a kinetic barrier.[1] Extended contact time ensures the amidite can orient itself correctly to react with the support-bound 5'-OH.

-

-

Capping:

-

Reagents: Cap A + Cap B.

-

Time: Standard (15–20 seconds).

-

Importance: Essential to prevent "deletion" sequences (n-1) if the hindered coupling was incomplete.

-

-

Oxidation:

Deprotection and Purification[3][4][5]

Cleavage from Support & Base Deprotection

Since 5,6-dimethyluridine does not contain exocyclic amines that require protection (unlike A, C, or G), the deprotection conditions are dictated by the other bases in your sequence.[1]

-

Reagent: AMA (1:1 Ammonium Hydroxide / 40% Methylamine).[1]

-

Condition: 65°C for 20 minutes OR Room Temperature for 2 hours.

-

Warning: If your sequence contains sensitive dyes (e.g., Cy5), use UltraMild deprotection (0.05 M Potassium Carbonate in Methanol, 4 hours at RT).[1]

-

2'-O-TBDMS Removal (Desilylation)

-

Evaporation: Dry the cleaved oligo to a pellet.

-

Protocol: Add 150 µL DMSO + 125 µL TEA·3HF.[1][3][4] Heat at 65°C for 2.5 hours.[1][3]

-

Quenching: Quench with 3M Sodium Acetate (pH 5.2) and precipitate with n-Butanol.

Quality Control & Troubleshooting

Analytical HPLC

Run an anion-exchange or IP-RP HPLC.

-

Observation: Oligos containing m⁵m⁶U will typically elute later than their unmodified counterparts due to the increased hydrophobicity of the two methyl groups.[1]

Mass Spectrometry (ESI-MS)

-

Mass Shift: Each incorporation of 5,6-dimethyluridine adds +28.05 Da relative to a standard Uridine (U).

-

Standard U (C9H11N2O8P) residue mass: ~306.2 Da.

-

5,6-dimethyl U (C11H15N2O8P) residue mass: ~334.2 Da.

-

Troubleshooting Decision Tree

Figure 2: Diagnostic workflow for troubleshooting synthesis failures involving modified phosphoramidites.

References

-

Solid-Phase RNA Synthesis Protocols

-

Steric Hindrance in RNA Synthesis

-

Conformational Properties of Modified Uridines

-

Activator Selection for Hindered Amidites

-

Deprotection Strategies

Sources

- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 2. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries | MDPI [mdpi.com]

- 3. glenresearch.com [glenresearch.com]

- 4. mdpi.com [mdpi.com]

- 6. maravai.com [maravai.com]

- 7. glenresearch.com [glenresearch.com]

- 8. chemrxiv.org [chemrxiv.org]

HPLC method development for 5,6-dimethyluridine detection

Application Note: HPLC Method Development for 5,6-Dimethyluridine Detection

Abstract

This guide details the strategic development of a High-Performance Liquid Chromatography (HPLC) method for the detection of 5,6-dimethyluridine , a modified pyrimidine nucleoside.[1] While 5-methyluridine (ribothymidine) is a common tRNA modification, the 5,6-dimethyl analog represents a more hydrophobic, sterically hindered variant often encountered in synthetic biology, drug discovery (as a nucleoside mimetic), or metabolic engineering.[1] This protocol prioritizes the resolution of 5,6-dimethyluridine from structurally similar impurities (e.g., uridine, 5-methyluridine) using a logic-driven approach to column selection and mobile phase optimization.[1][2][3]

Physicochemical Profiling & Detection Strategy

Before method development, the analyte's properties must dictate the experimental design.

| Property | Value / Characteristic | Impact on Method |

| Analyte | 5,6-Dimethyluridine | Pyrimidine nucleoside with methyl groups at C5 and C6.[1][2][3] |

| Hydrophobicity (LogP) | ~ -1.0 to -0.5 (Estimated) | More hydrophobic than Uridine (LogP -1.[1][2][3]9) and 5-Methyluridine.[1][2][3][4][5][6] Retains longer on RP-C18.[1][2][3] |

| pKa (N3-H) | ~ 9.5 - 9.8 | The molecule is neutral at acidic/neutral pH.[1][2][3] Use pH < 7.0 to ensure it remains non-ionized for consistent retention.[1][2][3] |

| UV Max ( | ~ 265 – 268 nm | Methylation causes a bathochromic shift (red shift) relative to Uridine (262 nm).[1][2][3] |

| Solubility | Water, Methanol, DMSO | Dissolve standards in 10% Methanol/Water to prevent peak distortion (solvent effects).[1] |

Mechanistic Insight: The addition of a methyl group at the C6 position introduces steric hindrance (clash with the carbonyl at C4 or ribose), potentially altering the ring puckering.[1] This stereoelectronic effect often provides unique selectivity on Phenyl-Hexyl columns via pi-pi interactions, distinct from standard C18 hydrophobicity.[1][2][3]

Method Development Decision Tree

The following workflow illustrates the logical path for selecting the stationary phase and mobile phase based on sample matrix complexity.

Figure 1: Decision matrix for column and buffer selection based on sample origin.[1][2][3]

Optimized Experimental Protocol

Reagents and Equipment

-

System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1][2][3]

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl (for difficult separations).[1][2][3]

-

Mobile Phase A: 10 mM Ammonium Phosphate (pH 3.0) [For UV] OR 10 mM Ammonium Acetate (pH 5.[1][2][3]8) [For LC-MS].

-

Standard: 5,6-dimethyluridine (Custom synthesis or commercial standard).[1][2][3]

Chromatographic Conditions (Gradient Elution)

-

Temperature: 30°C (Controls viscosity and retention reproducibility)

-

Injection Volume: 10 µL

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Event |

| 0.0 | 98 | 2 | Equilibration |

| 2.0 | 98 | 2 | Isocratic Hold (Elute polar salts) |

| 15.0 | 85 | 15 | Linear Gradient (Elute nucleosides) |

| 18.0 | 50 | 50 | Wash Step (Elute hydrophobic contaminants) |

| 20.0 | 98 | 2 | Re-equilibration |

| 25.0 | 98 | 2 | End of Run |

Note: 5,6-dimethyluridine is expected to elute between 8–12 minutes, after Uridine and 5-methyluridine.[1][2][3]

Sample Preparation Workflow

Figure 2: Sample preparation for biological matrices to minimize protein fouling.[1][2][3]

Validation Parameters (Acceptance Criteria)

To ensure the method is "self-validating" as per Part 2 requirements, perform the following system suitability tests before every batch analysis.

| Parameter | Definition | Acceptance Limit |

| Resolution ( | Separation between 5-methyluridine and 5,6-dimethyluridine. | |

| Tailing Factor ( | Peak symmetry measure.[1][2][3] | |

| Precision (RSD) | Repeatability of retention time (n=6 injections). | |

| Linearity ( | Calibration curve (0.5 – 100 µg/mL). | |

| LOD / LOQ | Sensitivity limits (Signal-to-Noise). | LOD: S/N > 3; LOQ: S/N > 10 |

Troubleshooting & Scientific Rationale

Issue 1: Peak Tailing

-

Cause: Interaction of the nucleoside free amine/hydroxyls with residual silanols on the silica support.

-

Fix: Ensure the column is "End-capped".[1][2][3] If using MS-incompatible buffers, adding 0.1% Triethylamine (TEA) can mask silanols, but pH control (pH 3.[1][2][3]0) is usually sufficient to suppress silanol ionization.[1][2][3]

Issue 2: Co-elution with Uridine

-

Fix: Switch to a Phenyl-Hexyl column.[1][2][3][8] The pi-pi interaction between the phenyl ring of the stationary phase and the pyrimidine ring of the analyte provides an orthogonal separation mechanism sensitive to the electron-donating methyl groups.

Issue 3: Baseline Drift

-

Cause: UV absorption of the acetate/formate buffer at low wavelengths.

-

Fix: If detecting <240 nm, use Phosphate buffer (transparent).[1][2][3] At 265 nm, Acetate is acceptable, but ensure Mobile Phase A and B are balanced for absorbance if drift persists.[1]

References

-

Separation of Nucleosides: "Optimization of HPLC methods for the analysis of modified nucleosides." Journal of Chromatography B.

-

Physicochemical Properties: PubChem Compound Summary for 5-Methyluridine (Analog reference). [1][2][3]

-

Column Selection: "Orthogonal Selectivity in Reversed-Phase Liquid Chromatography: Phenyl-Hexyl vs. C18." Chromatography Today.

-

Buffer Selection: "Effects of Mobile Phase pH on the Retention of Ionizable Compounds." Agilent Technologies Technical Note.

Sources

- 1. 5-Methyluridine - Wikipedia [en.wikipedia.org]

- 2. 5-Methyl-5,6-dihydrouridine | C10H16N2O6 | CID 21772594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Ethynyluridine | C11H12N2O6 | CID 14885960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Methyluridine (Standard) | C10H14N2O6 | CID 6618663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. HPLC Separation of Thymidine, Uridine, Adenosine, Guanosine, and Cytidine Using the Hydrogen Bonding Method | SIELC Technologies [sielc.com]

- 8. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enzymatic Incorporation of 5,6-Dimethyluridine into RNA Transcripts

Abstract & Introduction

The enzymatic synthesis of RNA containing modified nucleosides is a cornerstone of therapeutic RNA development (e.g., mRNA vaccines, aptamers).[1][2] While C5-modified uridines (e.g., N1-methylpseudouridine, 5-methyluridine) are standard for reducing immunogenicity and enhancing translation, 5,6-dimethyluridine (m

The simultaneous methylation at the C5 and C6 positions introduces unique physicochemical properties. The C5-methyl group enhances base stacking (similar to thymine), but the C6-methyl group introduces significant steric strain , forcing the nucleoside into a syn conformation around the glycosidic bond. This conformational bias presents a substantial challenge for wild-type T7 RNA Polymerase (RNAP), which strictly selects for anti-conformation nucleotides.

This Application Note details a high-stringency protocol for the enzymatic incorporation of 5,6-dimethyluridine-5'-triphosphate (m

Mechanism of Action & Steric Challenges

Understanding the structural biology is prerequisite to successful synthesis.

The Syn vs. Anti Barrier

Standard RNA polymerization requires the incoming Nucleoside Triphosphate (NTP) to adopt an anti conformation to Watson-Crick base pair with the DNA template adenine.

-

Uridine / 5-Methyluridine: Favors anti conformation; readily accepted by T7 RNAP.

-

5,6-Dimethyluridine: The methyl group at C6 sterically clashes with the C5'-O5' region of the ribose and the keto oxygen at C2. This forces the base to rotate into the syn conformation (base over sugar).

-

Consequence: Wild-type T7 RNAP rejects the syn isomer, leading to abortive cycling or extremely slow kinetics (

increases,

Overcoming the Barrier (The "Mn Hack")

To facilitate incorporation, this protocol utilizes Manganese (

Mechanistic Pathway Diagram

Caption: Mechanistic pathway illustrating the steric barrier imposed by the C6-methyl group (forcing syn-conformation) and the requirement for mutant RNAP/Mn2+ conditions to enable incorporation.

Materials & Reagents

Custom Nucleotide Preparation

Commercially available m

-

Target Compound: 5,6-Dimethyluridine-5'-Triphosphate (m

UTP), 100 mM solution. -

Buffer: 10 mM Tris-HCl, pH 7.5 (Avoid unbuffered water to prevent acid hydrolysis).

-

QC Requirement: >95% purity by HPLC; Mass Spec verification (M-H)

= 511.1 (approx, dependent on salt form).

Enzyme & Buffers

-

Enzyme: High-Concentration T7 RNA Polymerase (e.g., 50 U/µL).[3]

-

Recommended: Use a mutant variant evolved for modified NTPs (e.g., T7-Y639F or commercial "High-Yield" variants) if available.

-

-

10X Transcription Buffer (Custom):

-

400 mM Tris-HCl (pH 7.9)

-

100 mM DTT

-

20 mM Spermidine

-

Note: MgCl2 is added separately to control the Mg/Mn ratio.

-

Experimental Protocol: Manganese-Doped IVT

Objective: Synthesize a 1.5 kb RNA transcript with 100% substitution of UTP with m

Reaction Setup (20 µL Scale)

This reaction uses a "pulse-feed" strategy to maintain enzyme activity despite the presence of the difficult substrate.

| Component | Volume (µL) | Final Conc. | Notes |

| Nuclease-Free Water | to 20 µL | - | |

| 10X Transcription Buffer (Mg-free) | 2.0 | 1X | |

| MgCl2 (1 M) | 0.4 | 20 mM | Primary cofactor. |

| MnCl2 (100 mM) | 0.5 | 2.5 mM | CRITICAL: Relaxes specificity. |

| ATP, CTP, GTP (100 mM each) | 0.4 each | 2 mM | Standard NTPs. |

| m | 0.8 | 4 mM | 2X Excess vs other NTPs. |

| DNA Template (Linearized) | X | 50 ng/µL | Clean, phenol-extracted. |

| RNase Inhibitor (40 U/µL) | 0.5 | 1 U/µL | |

| T7 RNA Polymerase (High Conc) | 1.5 | ~3-4 U/µL | High load required. |

| Inorganic Pyrophosphatase | 0.1 | 0.005 U/µL | Prevents Mg-PPi precipitation. |

Incubation & Optimization Cycle

-

Assembly: Assemble reaction at Room Temperature (RT). Do not assemble on ice, as spermidine can precipitate DNA at low temps.

-

Incubation: Incubate at 37°C for 4 to 6 hours .

-

Note: Standard IVT is 1-2 hours. The kinetic lag of m

U incorporation requires extended time.

-

-

DNase Treatment: Add 1 µL DNase I; incubate 15 mins at 37°C.

-